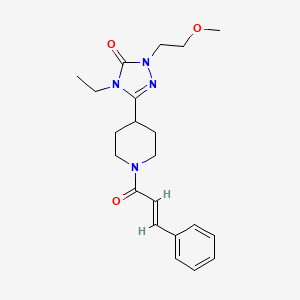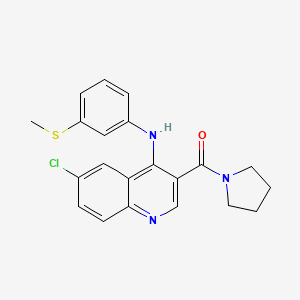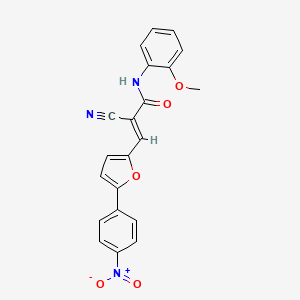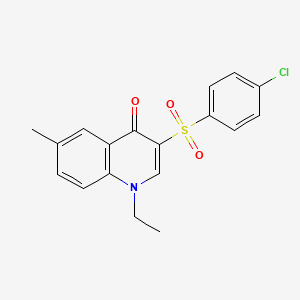![molecular formula C19H15ClN4O3S B2719412 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866131-52-4](/img/structure/B2719412.png)
5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of a larger structure that includes an indole ring and a pyrimidinetrione ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The indole ring is also aromatic, and the pyrimidinetrione ring contains two carbonyl groups and an imine .科学的研究の応用
Synthesis and Heterocyclic Chemistry
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications in various domains, including pharmaceuticals and materials science. For example, studies have detailed the synthesis of new pyridazines, pyrimidines, and isoxazoles, showcasing the versatility of heterocyclic compounds in chemical synthesis. Such research not only expands the library of known compounds but also explores the potential functionalities and applications of these molecules in various scientific domains (Sayed et al., 2002), (Shibuya, 1984).
Applications in Coordination Chemistry
The study of coordination compounds involving heterocyclic thioethers and their interactions with metals such as silver(I) has implications for the design of metal–organic frameworks (MOFs) and supramolecular architectures. These structures have applications in catalysis, gas storage, and separation technologies, underscoring the importance of heterocyclic compounds in developing new materials with specific functional properties (Zheng et al., 2003).
Bioconjugation and Drug Design
Heterocyclic compounds play a critical role in the design of bioconjugation tools for drug delivery systems. The development of thiol-specific and removable bioconjugation methods using heterocyclic compounds highlights the potential for creating more efficient and targeted drug delivery mechanisms. Such advancements could lead to improvements in the therapeutic index of drugs and the development of novel treatments (Zhang et al., 2017).
Antifungal and Antibacterial Agents
Research into heterocyclic compounds has also identified potential antifungal and antibacterial agents. The synthesis and testing of novel compounds for their activity against pathogens like Xanthomonas oryzae pv. oryzae offer insights into the development of new antimicrobial agents. Such studies are crucial for addressing the rising challenge of antibiotic resistance and the need for new therapeutics (Song et al., 2017).
作用機序
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Indoles
are a class of organic compounds that contain a benzopyrrole structure, which is a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEIVUPTIHKACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)


![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)


![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)